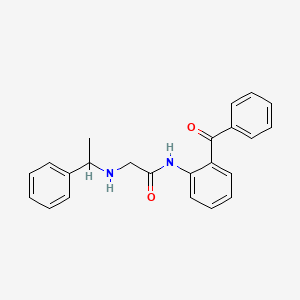
N-(2-benzoylphenyl)-2-(1-phenylethylamino)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-benzoylphenyl)-2-(1-phenylethylamino)acetamide is an organic compound with a complex structure that includes benzoyl, phenyl, and acetamide groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoylphenyl)-2-(1-phenylethylamino)acetamide typically involves multi-step organic reactions. One common method includes the acylation of 2-aminobenzophenone with 2-bromo-1-phenylethanone under basic conditions, followed by the reduction of the resulting intermediate. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
N-(2-benzoylphenyl)-2-(1-phenylethylamino)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups on the benzoyl or phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted benzophenones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
科学研究应用
N-(2-benzoylphenyl)-2-(1-phenylethylamino)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism by which N-(2-benzoylphenyl)-2-(1-phenylethylamino)acetamide exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- N-(2-benzoylphenyl)-2-(1-phenylethylamino)ethanol
- N-(2-benzoylphenyl)-2-(1-phenylethylamino)propanoic acid
- N-(2-benzoylphenyl)-2-(1-phenylethylamino)butanamide
Uniqueness
N-(2-benzoylphenyl)-2-(1-phenylethylamino)acetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications.
生物活性
N-(2-benzoylphenyl)-2-(1-phenylethylamino)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and analgesic contexts. This article provides a detailed overview of its biological activity, including mechanisms of action, comparative studies, and preliminary findings from relevant research.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a benzoyl group, a phenyl group, and an acetamide moiety. The molecular formula is C18H20N2O with a molecular weight of approximately 358.43 g/mol. This compound belongs to the class of phenylacetamides, known for their diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that compounds with similar structures can bind to receptors involved in pain and inflammation pathways. The exact mechanisms remain to be fully elucidated but may involve:
- Enzyme Inhibition : Compounds like this compound may inhibit enzymes associated with inflammatory processes.
- Receptor Modulation : The compound may modulate the activity of receptors, influencing cellular signaling pathways related to pain and inflammation.
Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits anti-inflammatory properties. A study highlighted its potential in reducing pro-inflammatory cytokines such as IL-1 beta and TNF-alpha in animal models of arthritis. The compound was administered at doses of 5 mg/kg and 10 mg/kg, resulting in significant reductions in paw edema volume compared to control groups .
Comparative Studies
Comparative studies with structurally similar compounds provide insights into the unique biological profile of this compound. For example:
Case Studies
Case Study 1: Anti-inflammatory Effects in Animal Models
In a controlled experiment involving Sprague Dawley rats, administration of this compound resulted in reduced body weight loss and decreased paw swelling in adjuvant-induced arthritis models. Serum analysis showed a reduction in inflammatory markers compared to untreated controls, indicating the compound's potential as an anti-inflammatory agent.
Case Study 2: Mechanistic Studies
Further investigation into the mechanism revealed that the compound interacts with specific enzymes involved in inflammatory processes. In vitro assays demonstrated that it could inhibit key enzymes related to pain signaling pathways, suggesting a dual mechanism involving both receptor modulation and enzyme inhibition.
属性
分子式 |
C23H22N2O2 |
|---|---|
分子量 |
358.4 g/mol |
IUPAC 名称 |
N-(2-benzoylphenyl)-2-(1-phenylethylamino)acetamide |
InChI |
InChI=1S/C23H22N2O2/c1-17(18-10-4-2-5-11-18)24-16-22(26)25-21-15-9-8-14-20(21)23(27)19-12-6-3-7-13-19/h2-15,17,24H,16H2,1H3,(H,25,26) |
InChI 键 |
HVHQOYMDLQQMHG-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)NCC(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















